molecular formula C23H24ClN7 B12483599 N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12483599
M. Wt: 433.9 g/mol
InChI Key: MKPGLWOZUZTPFQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process. The goal is to achieve a high-purity product with minimal by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piritrexim: A pyrido[2,3-d]pyrimidine derivative with antitumor activity.

    Isopiritrexim: An analog of piritrexim with similar biological activity.

    Piperazine derivatives: Compounds containing the piperazine moiety, known for their diverse pharmacological properties.

Uniqueness

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific chemical structure, which combines the pyrazolo[3,4-d]pyrimidine core with a chlorobenzyl and phenylpiperazine moiety. This unique combination imparts distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C23H24ClN7/c1-29-21-20(16-26-29)22(28-23(27-21)25-15-17-7-9-18(24)10-8-17)31-13-11-30(12-14-31)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,25,27,28)

InChI Key

MKPGLWOZUZTPFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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